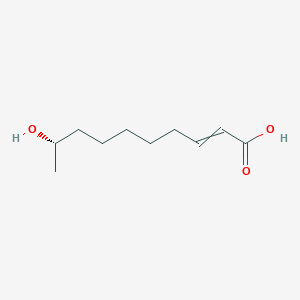
9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- is a xanthone derivative characterized by its unique tricyclic structure. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- typically involves the cyclization of diaryl ketones. One common method includes the use of carboxylic acids and aldehydes under specific conditions to form the xanthone core . For instance, the cyclization of diaryl ketones can yield the desired xanthone derivative in high yields, such as 93% for 1,2,3-trimethoxy-9H-xanthen-9-one .
Industrial Production Methods
Industrial production methods for xanthone derivatives often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions
9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents to the xanthone core.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups to the aromatic rings .
Applications De Recherche Scientifique
9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for 9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- involves its interaction with various molecular targets and pathways. One key pathway is the modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a role in cellular responses to oxidative stress and inflammation . This interaction can enhance the translocation of Nrf2, leading to increased expression of antioxidant genes .
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Mangostin: Another xanthone derivative with similar antioxidant and anti-inflammatory properties.
γ-Mangostin: Known for its anti-cancer and anti-inflammatory effects.
1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one: A closely related compound with similar structural features.
Uniqueness
What sets 9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- apart is its specific combination of hydroxyl and methoxy groups, which can influence its biological activity and chemical reactivity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
81944-51-6 |
|---|---|
Formule moléculaire |
C16H14O6 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
7-hydroxy-2,3,4-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O6/c1-19-12-7-10-13(18)9-6-8(17)4-5-11(9)22-14(10)16(21-3)15(12)20-2/h4-7,17H,1-3H3 |
Clé InChI |
OUNAASURYBCECC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


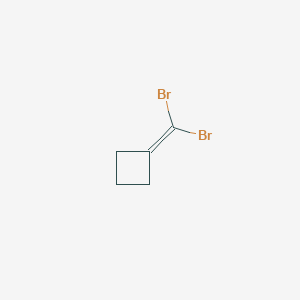

![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
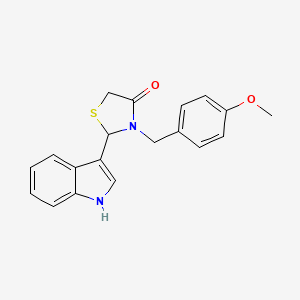

![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
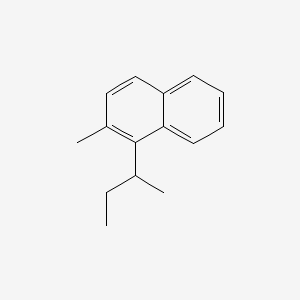
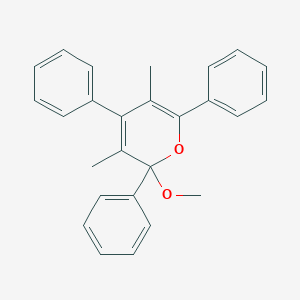
![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
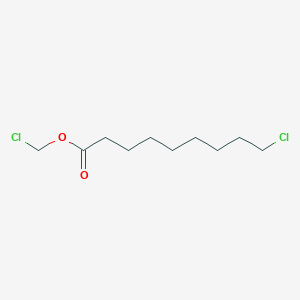
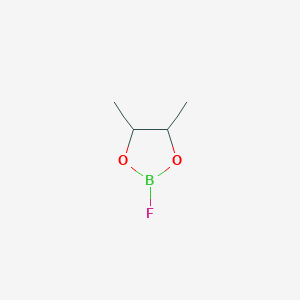
![acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol](/img/structure/B14422139.png)
